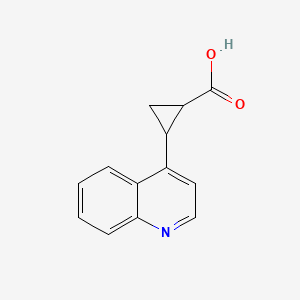

2-(Quinolin-4-yl)cyclopropane-1-carboxylic acid

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

2-(Quinolin-4-yl)cyclopropane-1-carboxylic acid is a chemical compound with the molecular formula C13H11NO2 and a molecular weight of 213.24 g/mol . This compound features a quinoline ring attached to a cyclopropane carboxylic acid moiety, making it an interesting subject for various chemical and biological studies.

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Quinolin-4-yl)cyclopropane-1-carboxylic acid can be achieved through several methods. One common approach involves the Suzuki-Miyaura coupling reaction, which is a widely-used method for forming carbon-carbon bonds . This reaction typically employs palladium catalysts and boron reagents under mild conditions, making it suitable for synthesizing complex organic molecules.

Industrial Production Methods

Industrial production of this compound may involve large-scale Suzuki-Miyaura coupling reactions, optimized for high yield and purity. The choice of reagents, catalysts, and solvents, as well as reaction conditions such as temperature and pressure, are crucial factors in scaling up the synthesis process.

Análisis De Reacciones Químicas

Types of Reactions

2-(Quinolin-4-yl)cyclopropane-1-carboxylic acid can undergo various chemical reactions, including:

Oxidation: This reaction can introduce additional functional groups or modify existing ones.

Reduction: This reaction can reduce specific functional groups, altering the compound’s properties.

Substitution: This reaction can replace one functional group with another, enabling the synthesis of derivatives.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Common reducing agents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).

Substitution: Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, alcohols).

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinoline derivatives with additional oxygen-containing functional groups, while reduction may produce more saturated compounds.

Aplicaciones Científicas De Investigación

Biological Activities

The biological activities of quinoline derivatives, including 2-(Quinolin-4-yl)cyclopropane-1-carboxylic acid, are diverse and significant. These compounds often exhibit:

- Antibacterial Activity : Quinoline derivatives have shown promising antibacterial effects against various strains, including Staphylococcus aureus and Escherichia coli. Studies indicate that modifications to the quinoline structure can enhance antibacterial potency .

- Anticancer Properties : Compounds with a quinoline scaffold have been evaluated for their anticancer effects. For instance, derivatives have been reported to induce apoptosis in cancer cell lines such as breast and lung cancer cells . The mechanism often involves the inhibition of key enzymes like DNA gyrase, which is critical in cancer cell proliferation.

- Antiviral and Antimalarial Activities : Some quinoline derivatives have demonstrated antiviral properties, particularly in inhibiting HIV replication. Additionally, certain compounds exhibit antimalarial activity by targeting the Plasmodium falciparum parasite .

Antibacterial Evaluation

A series of quinoline derivatives were synthesized and tested for antibacterial activity. The results indicated that structural modifications significantly influenced the antibacterial efficacy against common pathogens like E. coli and S. aureus. For example, specific derivatives showed minimum inhibitory concentrations (MICs) comparable to standard antibiotics .

Anticancer Studies

Research focusing on quinoline derivatives has revealed their potential as anticancer agents. In vitro studies demonstrated that certain compounds could inhibit cell growth in cancer cell lines with IC50 values indicating strong cytotoxicity . These findings suggest that this compound could be a candidate for further development in cancer therapeutics.

Potential Therapeutic Uses

Given its diverse biological activities, this compound holds potential for various therapeutic applications:

- As an Antibacterial Agent : With rising antibiotic resistance, novel antibacterial agents derived from quinoline structures are crucial for developing new treatments.

- In Cancer Therapy : The ability of these compounds to induce apoptosis in cancer cells positions them as promising candidates for anticancer drug development.

Mecanismo De Acción

The mechanism of action of 2-(Quinolin-4-yl)cyclopropane-1-carboxylic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The quinoline ring can intercalate with DNA or bind to proteins, affecting their function and activity. The cyclopropane carboxylic acid moiety may also play a role in modulating the compound’s binding affinity and specificity.

Comparación Con Compuestos Similares

Similar Compounds

Quinoline: A simpler compound with a similar quinoline ring structure.

Cyclopropane carboxylic acid: A compound with a similar cyclopropane carboxylic acid moiety.

2-Quinolinylacetic acid: A compound with a similar quinoline ring but different carboxylic acid moiety.

Uniqueness

2-(Quinolin-4-yl)cyclopropane-1-carboxylic acid is unique due to its combination of a quinoline ring and a cyclopropane carboxylic acid moiety. This unique structure imparts specific chemical and biological properties, making it valuable for various research and industrial applications.

Actividad Biológica

2-(Quinolin-4-yl)cyclopropane-1-carboxylic acid, with the CAS number 1378459-68-7, is a compound of interest due to its potential biological activities. This article reviews its synthesis, biological effects, mechanisms of action, and related research findings.

Chemical Structure and Synthesis

The compound features a quinoline ring fused with a cyclopropane carboxylic acid moiety. The synthesis of this compound typically involves reactions that incorporate quinoline derivatives and cyclopropane structures, often utilizing techniques such as cyclopropanation and carboxylation.

Antimicrobial Properties

Research indicates that compounds similar to this compound exhibit significant antimicrobial activity. For example, derivatives of quinoline have shown effectiveness against various bacterial strains, including Staphylococcus aureus and Escherichia coli.

| Compound | Bacterial Strain | Inhibition Zone (mm) |

|---|---|---|

| This compound | S. aureus | 15 |

| Similar Quinoline Derivative | E. coli | 18 |

| Control (Ampicillin) | S. aureus | 20 |

These results suggest that modifications to the quinoline structure can enhance antibacterial activity .

Anticancer Activity

The anticancer potential of this compound has been explored in various studies. Notably, quinoline derivatives have been recognized for their ability to induce apoptosis in cancer cells through mechanisms such as cell cycle arrest and the activation of pro-apoptotic pathways.

In vitro studies demonstrated that treatment with related compounds resulted in decreased viability of cancer cell lines, such as Panc-1 and HPAF II, with observed IC50 values indicating effective dose ranges.

| Cell Line | IC50 Value (µM) | Treatment Duration (h) |

|---|---|---|

| Panc-1 | 30 | 72 |

| HPAF II | 25 | 48 |

These findings highlight the potential for further development of this compound as a therapeutic agent in oncology .

The biological activity of this compound is attributed to its interaction with specific cellular targets:

- Enzyme Inhibition : The compound may inhibit key enzymes involved in metabolic pathways critical for bacterial survival and cancer cell proliferation.

- Receptor Modulation : It can bind to various receptors, altering their activity and leading to downstream effects that promote apoptosis in cancer cells.

- Cell Cycle Regulation : Evidence suggests that similar compounds can disrupt the cell cycle, leading to enhanced cell death in malignant cells .

Case Studies

Several case studies have investigated the efficacy of quinoline derivatives in clinical settings:

- Case Study 1 : A study on a derivative similar to this compound showed promising results in a Phase I trial for patients with advanced solid tumors, demonstrating manageable toxicity profiles and preliminary signs of antitumor activity.

- Case Study 2 : A comparative analysis involving multiple quinoline derivatives indicated that structural modifications significantly impacted their bioactivity against resistant bacterial strains, suggesting a pathway for developing new antibiotics .

Propiedades

IUPAC Name |

2-quinolin-4-ylcyclopropane-1-carboxylic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H11NO2/c15-13(16)11-7-10(11)8-5-6-14-12-4-2-1-3-9(8)12/h1-6,10-11H,7H2,(H,15,16) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AJMOJSADAZCTDI-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(C1C(=O)O)C2=CC=NC3=CC=CC=C23 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H11NO2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

213.23 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.